5-((2-(Dimethylamino)ethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Description

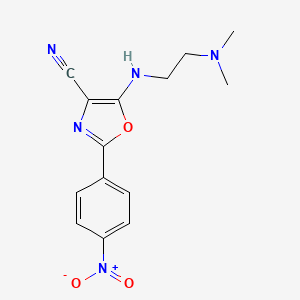

This compound features an oxazole core substituted at three positions:

- Position 2: A 4-nitrophenyl group, contributing strong electron-withdrawing effects and aromatic bulk.

- Position 5: A dimethylaminoethylamino (-NH-(CH₂)₂-N(CH₃)₂) side chain, introducing tertiary amine functionality, which may improve solubility in protonated forms.

The molecular formula is C₁₅H₁₅N₅O₃ (calculated molar mass: ~325.3 g/mol).

Properties

IUPAC Name |

5-[2-(dimethylamino)ethylamino]-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c1-18(2)8-7-16-14-12(9-15)17-13(22-14)10-3-5-11(6-4-10)19(20)21/h3-6,16H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVLVEIWDADAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((2-(Dimethylamino)ethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a synthetic organic compound notable for its oxazole ring structure, which contributes to its potential biological activities. This compound, with a molecular formula of C13H15N5O2 and a molecular weight of approximately 273.29 g/mol, features a dimethylaminoethyl substituent and a nitrophenyl group, which may influence its pharmacological properties.

The compound's structure includes:

- Oxazole ring : A five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

- Dimethylamino group : Known for its basicity and potential interactions in biological systems.

- Nitrophenyl group : May be involved in various chemical reactions, including reduction and electrophilic substitutions.

Synthesis

The synthesis of this compound typically involves several steps requiring careful control of reaction conditions to ensure high yields and purity. Key steps may include the formation of the oxazole ring, introduction of the nitrophenyl group, and the addition of the dimethylaminoethyl substituent.

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit antitumor properties. For instance, certain oxazolo[5,4-d]pyrimidines have been reported to inhibit tumor cell growth and induce apoptosis in various cancer cell lines .

Immunomodulatory Effects

Compounds within the oxazole class have shown immunosuppressive and immunostimulatory activities. For example, some derivatives have been effective in inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes, suggesting potential applications in treating autoimmune disorders .

Antiviral Properties

The antiviral activity of related compounds has been documented, with some exhibiting the ability to inhibit replication of viruses such as human herpes virus type-1 (HHV-1) . This suggests that this compound may also possess similar antiviral properties.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-(2-methoxyethoxymethyl)oxazole-4-carbonitrile | Contains an amino group instead of dimethylamino | Potentially different biological activity due to amino substitution |

| 5-{[2-(Dimethylamino)ethyl]amino}-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | Fluorophenyl instead of nitrophenyl | Fluorine may enhance lipophilicity and bioavailability |

| 5-(2-Dimethylaminopropyl)-1,3-thiazole-4-carbonitrile | Thiazole ring instead of oxazole | Different heterocyclic chemistry could lead to distinct properties |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their properties:

Key Observations

Halogenated analogs (e.g., ) exhibit increased lipophilicity and steric bulk due to multiple chlorine atoms, which may influence membrane permeability .

Solubility and Bioavailability: The dimethylaminoethylamino side chain in the target compound and ’s analog could enhance water solubility in acidic environments (via protonation) compared to non-amine substituents .

Synthetic Accessibility: describes oxazole carbonitrile synthesis via aminomalononitrile tosylate intermediates, suggesting a scalable route for analogs with amino groups . Diazonium salt reactions () and hydrazone derivatization () offer pathways to introduce aryl and heterocyclic substituents .

Pharmacological Potential: While direct activity data for the target compound is unavailable, structurally related compounds like 5-amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () demonstrate bioactivity, supporting the exploration of oxazole carbonitriles in drug discovery . The nitrile group’s role as a bioisostere for carboxylic acids or amides (e.g., verapamil in ) highlights its versatility in modulating pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.